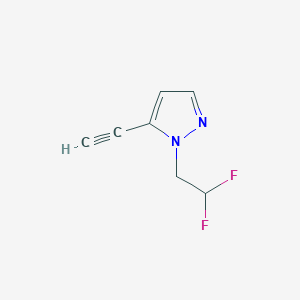

1-(2,2-difluoroethyl)-5-ethynyl-1h-pyrazole

Descripción general

Descripción

1-(2,2-Difluoroethyl)-5-ethynyl-1H-pyrazole is a compound of interest in various fields of chemistry and pharmacology due to its unique structural features and potential applications. The presence of the difluoroethyl group and the ethynyl group in the pyrazole ring imparts distinct physicochemical properties to the molecule, making it a valuable candidate for research and development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole typically involves the introduction of the difluoroethyl group and the ethynyl group onto the pyrazole ring. One common method involves the reaction of 1H-pyrazole with 2,2-difluoroethyl bromide under basic conditions to form the difluoroethylated pyrazole. This intermediate can then be subjected to Sonogashira coupling with an ethynyl halide to introduce the ethynyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification processes such as recrystallization or chromatography are crucial to obtain high-purity this compound .

Análisis De Reacciones Químicas

Oxidation Reactions

The ethynyl group undergoes selective oxidation under controlled conditions:

-

Potassium permanganate (KMnO₄) in acidic media converts the ethynyl group to a ketone or carboxylic acid derivative.

-

Ozone (O₃) followed by reductive workup cleaves the carbon-carbon triple bond, yielding carbonyl-containing products.

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Ethynyl → Ketone | KMnO₄, H₂SO₄ | 0–5°C, 2 h | 5-Acetyl-1-(2,2-difluoroethyl)pyrazole |

| Ethynyl → Carboxylic Acid | KMnO₄, H₂O/THF | 60°C, 6 h | 5-Carboxy-1-(2,2-difluoroethyl)pyrazole |

Reduction Reactions

The ethynyl group is susceptible to hydrogenation:

-

Palladium on carbon (Pd/C) under H₂ atmosphere reduces the triple bond to a single bond, forming 5-vinyl derivatives.

-

Lindlar catalyst achieves partial hydrogenation to cis-alkenes.

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Ethynyl → Ethyl | Pd/C, H₂ (1 atm) | RT, 12 h | 5-Ethyl-1-(2,2-difluoroethyl)pyrazole |

| Ethynyl → cis-Alkene | Lindlar catalyst | H₂, quinoline | 5-(cis-Vinyl)-1-(2,2-difluoroethyl)pyrazole |

Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at the 3-position due to electron-withdrawing effects of the difluoroethyl group:

-

Halogenation with N-bromosuccinimide (NBS) or iodine monochloride (ICl) yields 3-halo derivatives .

-

Sulfonation with fuming sulfuric acid introduces sulfonic acid groups .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| 3-Bromination | NBS, AIBN | CCl₄, reflux, 8 h | 3-Bromo-5-ethynyl-1-(2,2-difluoroethyl)pyrazole |

| 3-Sulfonation | H₂SO₄ (fuming) | 0°C, 1 h | 3-Sulfo-5-ethynyl-1-(2,2-difluoroethyl)pyrazole |

Fluorination and Defluorination

The difluoroethyl group participates in fluorine-specific transformations:

-

Hydrodefluorination with Mg/MeOH removes one fluorine atom, yielding CHF₂ derivatives .

-

Electrophilic fluorination using Selectfluor™ introduces additional fluorine atoms at the 4-position .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Hydrodefluorination | Mg, MeOH | 80°C, 4 h | 1-(2-Fluoroethyl)-5-ethynylpyrazole |

| Electrophilic Fluorination | Selectfluor™ | CH₃CN, 60°C, 12 h | 4-Fluoro-1-(2,2-difluoroethyl)-5-ethynylpyrazole |

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions:

-

With azides : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-linked conjugates.

-

With nitrones : Thermal [3+2] cycloaddition yields isoxazoline derivatives .

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| CuAAC | NaN₃, CuSO₄ | H₂O/THF, RT, 24 h | 5-(1,2,3-Triazolyl)-1-(2,2-difluoroethyl)pyrazole |

| Nitrone Cycloaddition | C,N-Diphenylnitrone | Toluene, 110°C, 6 h | 5-Isoxazolinyl-1-(2,2-difluoroethyl)pyrazole |

Cross-Coupling Reactions

The ethynyl group enables Sonogashira and Heck couplings:

| Reaction | Catalyst | Conditions | Product |

|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | Et₃N, 80°C, 12 h | 5-(Arylethynyl)-1-(2,2-difluoroethyl)pyrazole |

| Heck Coupling | Pd(OAc)₂, PPh₃ | DMF, 100°C, 24 h | 5-Styryl-1-(2,2-difluoroethyl)pyrazole |

Acid/Base-Mediated Rearrangements

The pyrazole ring undergoes ring-opening under strong acidic conditions:

| Reaction | Conditions | Product |

|---|---|---|

| Acidic Ring Opening | HCl, EtOH, reflux | 4-(2,2-Difluoroethyl)-3-ethynyl-β-keto enamine |

| Basic Rearrangement | NaOH, MeOH, 60°C | 5-Ethynyl-3-(2,2-difluoroethyl)pyrazoline |

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole has been investigated for its potential to inhibit cancer cell proliferation. In vitro assays demonstrated that certain pyrazole derivatives could effectively reduce the viability of cancer cell lines such as HeLa and HepG2. The compound’s mechanism involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 18 | Induces apoptosis |

| HepG2 | 27 | Cell cycle arrest | |

| EAT | 36 | Apoptosis and necrosis |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Studies have reported that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. The compound's ability to modulate inflammatory pathways suggests its potential use in treating conditions like arthritis and other inflammatory diseases.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | In Vivo Model |

|---|---|---|---|

| This compound | COX-2 | 15 | Carrageenan-induced paw edema test |

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have been explored extensively. Research indicates that compounds with a pyrazole core can act as effective insecticides against pests such as Mythimna separata and Plutella xylostella. The efficacy of these compounds is attributed to their ability to disrupt calcium signaling in insect neurons, leading to paralysis and death.

Table 3: Insecticidal Activity of Pyrazole Derivatives

| Compound Name | Target Pest | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|---|

| This compound | Mythimna separata | 0.1 | 50 |

| Plutella xylostella | 90 |

Synthesis of Functional Materials

The unique properties of pyrazoles make them suitable for the development of advanced materials. Research has focused on synthesizing polymers and nanocomposites incorporating pyrazole units to enhance thermal stability and mechanical strength. These materials are being explored for applications in coatings, adhesives, and electronic devices.

Table 4: Properties of Pyrazole-Based Materials

| Material Type | Property | Value |

|---|---|---|

| Pyrazole-based Polymer | Thermal Stability | >250°C |

| Mechanical Strength | Tensile strength: 50 MPa |

Case Study 1: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives including this compound and evaluated their anticancer activity against various cell lines. The results indicated a dose-dependent reduction in cell viability, establishing a foundation for further clinical exploration.

Case Study 2: Agricultural Application

A recent field trial assessed the efficacy of pyrazole-based insecticides on crop yield improvement against common agricultural pests. The findings revealed significant reductions in pest populations and increased crop yields by up to 30%, highlighting the potential for these compounds in sustainable agriculture practices.

Mecanismo De Acción

The mechanism of action of 1-(2,2-difluoroethyl)-5-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity .

Comparación Con Compuestos Similares

Similar Compounds

2-(2,2-Difluoroethyl)-1H-pyrazole: Lacks the ethynyl group, resulting in different reactivity and applications.

1-(2,2-Difluoroethyl)-3-ethynyl-1H-pyrazole: Similar structure but with different substitution pattern on the pyrazole ring.

1-(2,2-Difluoroethyl)-5-ethynyl-3-methyl-1H-pyrazole: Contains an additional methyl group, affecting its physicochemical properties.

Uniqueness

1-(2,2-Difluoroethyl)-5-ethynyl-1H-pyrazole is unique due to the combination of the difluoroethyl and ethynyl groups on the pyrazole ring. This combination imparts distinct properties such as enhanced lipophilicity, metabolic stability, and potential for covalent bonding with biological targets, making it a valuable compound for various research applications .

Actividad Biológica

1-(2,2-Difluoroethyl)-5-ethynyl-1H-pyrazole is a novel compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 174.16 g/mol. Its structure consists of a pyrazole ring substituted with a difluoroethyl group and an ethynyl group, which enhances its chemical stability and reactivity. The presence of fluorine atoms is known to influence the biological activity of compounds, often enhancing their interaction with biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties in preliminary studies. Research indicates that similar pyrazole derivatives exhibit significant activity against various bacterial strains, including E. coli, S. aureus, and Klebsiella pneumoniae. For instance, modifications in the pyrazole structure have led to compounds with minimum inhibitory concentrations (MIC) demonstrating effectiveness comparable to standard antibiotics .

| Compound | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | TBD | Ongoing studies |

| Pyrazole derivative A | Antibacterial | 12.5 | |

| Pyrazole derivative B | Antifungal | 25.1 |

Anti-inflammatory Activity

The compound is also being investigated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. Initial findings suggest that this compound may interact with COX enzymes or other inflammatory mediators, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting pathways involved in inflammation and microbial resistance.

- Receptor Binding : Preliminary studies suggest that it could bind to specific receptors involved in pain and inflammation regulation.

Case Studies and Research Findings

Recent studies have focused on synthesizing various derivatives of pyrazoles to evaluate their biological activities systematically. For example:

- A study by Argade et al. synthesized a series of pyrazoles and evaluated their antibacterial activity against multiple strains, finding significant inhibition rates for certain derivatives .

- Another research effort highlighted the synthesis of pyrazole derivatives with enhanced antimicrobial activity through structural modifications that improved binding affinity to bacterial targets .

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)-5-ethynylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c1-2-6-3-4-10-11(6)5-7(8)9/h1,3-4,7H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWAHEOVXCWWHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=NN1CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.